molecular formula C20H19NO3 B2420708 2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 904210-11-3

2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2420708
CAS No.: 904210-11-3
M. Wt: 321.376
InChI Key: LWOPCMYLVZDMDR-UHFFFAOYSA-N
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Description

2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Phenol Functionalization: The phenol group can be introduced through a nucleophilic aromatic substitution reaction.

    Allyl Ether Formation: The allyl ether group can be formed by reacting the phenol with an allyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and allyl ether groups.

    Reduction: Reduction reactions can target the isoxazole ring or the phenyl group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinone derivatives, while reduction of the isoxazole ring can yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding, while the isoxazole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-4-phenylisoxazol-5-yl)phenol: Lacks the allyl ether group.

    2-(4-Phenylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol: Has a different substitution pattern on the isoxazole ring.

    2-(3-Methyl-4-phenylisoxazol-5-yl)-5-methoxyphenol: Contains a methoxy group instead of an allyl ether group.

Uniqueness

The presence of the allyl ether group in 2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol may confer unique chemical properties, such as increased lipophilicity or altered reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13(2)12-23-16-9-10-17(18(22)11-16)20-19(14(3)21-24-20)15-7-5-4-6-8-15/h4-11,22H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOPCMYLVZDMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2)C3=C(C=C(C=C3)OCC(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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